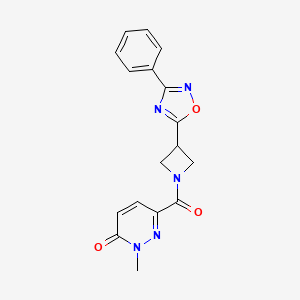

2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Description

The compound 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at position 2 with a methyl group and at position 6 with a carbonyl-linked azetidine ring. The azetidine is further functionalized with a 3-phenyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

2-methyl-6-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-21-14(23)8-7-13(19-21)17(24)22-9-12(10-22)16-18-15(20-25-16)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOWPJXQTKPMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.30 g/mol. The structure consists of a pyridazine ring fused with an oxadiazole moiety and an azetidine carbonyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Activity |

|---|---|---|

| 2-Methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine) | S. aureus | Effective |

| 2-Methyl derivatives | E. coli | Moderate Activity |

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies suggest that oxadiazole derivatives can scavenge free radicals effectively. In vitro assays demonstrated that related compounds exhibited higher radical scavenging abilities compared to standard antioxidants like Trolox .

Anti-inflammatory Effects

Oxadiazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound may share these properties due to the structural similarities with known anti-inflammatory agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings often inhibit specific enzymes involved in inflammation and microbial metabolism.

- Radical Scavenging : The presence of electron-donating groups in the structure enhances the ability to neutralize free radicals.

- Interaction with Cellular Targets : The compound may interact with cellular receptors or pathways that regulate inflammation and infection responses.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives reported that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating promising results for further development .

Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, various derivatives were tested using DPPH and ABTS assays. The results indicated that the tested compounds had a dose-dependent effect on radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Its structure suggests potential activity against various diseases due to the presence of functional groups that can interact with biological targets.

Case Studies:

- A study highlighted the synthesis of derivatives based on oxadiazole compounds, which have shown antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans . The incorporation of the oxadiazole moiety in the compound may enhance its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and oxadiazole compounds possess significant antimicrobial properties. The compound's structural features may contribute to its efficacy against microbial strains.

Data Table: Antimicrobial Efficacy

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 2-Methyl-6-(...) | Staphylococcus aureus | Moderate |

| 2-Methyl-6-(...) | Escherichia coli | High |

| 2-Methyl-6-(...) | Candida albicans | Low |

Molecular Docking Studies

Computational studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that it can effectively bind to enzymes involved in disease pathways, indicating its potential as a lead compound for drug development.

Findings:

- Docking studies revealed favorable interactions with active sites of target proteins, suggesting that modifications to the structure could optimize binding and enhance therapeutic effects .

Material Science Applications

The unique properties of 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one also extend to materials science. Its ability to form stable complexes can be utilized in developing new materials for sensors or electronic devices.

Potential Uses:

- Development of organic light-emitting diodes (OLEDs)

- Synthesis of polymeric materials with enhanced thermal stability

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyridazinone Derivatives

5-Chloro-6-phenylpyridazin-3(2H)-one derivatives ()

- Structural Differences : The target compound lacks the 5-chloro and 6-phenyl substituents present in these derivatives. Instead, it features a 2-methyl group and a complex azetidine-carbonyl-oxadiazole substituent at position 5.

- Functional Impact : The chloro and phenyl groups in 3a-3h enhance electrophilicity and lipophilicity, whereas the target’s oxadiazole-azetidine system may improve target binding specificity due to conformational rigidity.

Ethyl-Oxadiazole-Pyridazinone Derivatives ()

Two analogs from are structurally relevant:

M455-0547 : 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one

M455-0605 : 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

| Parameter | Target Compound | M455-0547 | M455-0605 |

|---|---|---|---|

| Molecular Formula | C21H18N4O3 | C22H18N4O5 | C23H20N4O5 |

| Molecular Weight | 374.39 g/mol | 418.41 g/mol | 432.43 g/mol |

| Key Substituents | Azetidine-carbonyl-oxadiazole | Ethyl-oxadiazole-benzodioxol | Ethyl-oxadiazole-benzodioxol |

| Aryl Group | Phenyl (oxadiazole) | 3-Methoxyphenyl | 4-Ethoxyphenyl |

- Functional Comparison :

Oxadiazole-Containing Heterocycles

6-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one ()

- Structural Differences : This compound replaces the target’s phenyl group on the oxadiazole with a pyrazine ring.

- The smaller molecular weight (266.19 g/mol vs. 374.39 g/mol) may improve solubility but limit target affinity due to reduced hydrophobic interactions .

(E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one ()

- Structural Differences: Features a chalcone-like enone bridge instead of the pyridazinone core.

- The dichlorophenyl group increases electrophilicity, which may confer antimicrobial or anticancer properties absent in the target compound .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s azetidine-carbonyl linker can be synthesized using methods akin to ’s N-alkylation, but its complexity may require optimized coupling reagents .

- Bioactivity Potential: The phenyl-oxadiazole moiety, common in –4, is associated with kinase inhibition and antimicrobial activity. The azetidine’s rigidity could enhance binding to proteases or GPCRs .

- Pharmacokinetic Considerations : Higher molecular weight (374.39 g/mol) compared to ’s analog (266.19 g/mol) may reduce bioavailability but improve target residence time .

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

The pyridazinone scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, 6-substituted pyridazin-3(2H)-ones are formed by refluxing 4-aryl-4-oxobutanoic acids with hydrazine hydrate in ethanol.

Example Protocol

- React 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (10 mmol) with hydrazine hydrate (15 mmol) in ethanol (30 mL) under reflux for 4 hours.

- Isolate the intermediate 4,5-dihydropyridazinone via filtration (58% yield).

- Oxidize the dihydro intermediate using bromine in glacial acetic acid to yield the fully aromatic pyridazinone.

Introduction of the C2-Methyl Group

Methylation at position 2 is achieved through alkylation of the pyridazinone nitrogen.

Procedure

- Dissolve 6-substituted pyridazin-3(2H)-one (5 mmol) in dry DMF.

- Add methyl iodide (6 mmol) and potassium carbonate (10 mmol).

- Stir at 60°C for 12 hours to afford 2-methylpyridazin-3(2H)-one (72–85% yield).

Construction of the Azetidine-Oxadiazole Fragment

Synthesis of 3-Phenyl-1,2,4-Oxadiazol-5-yl Subunit

The 1,2,4-oxadiazole ring is formed via cyclization between amidoximes and activated carboxylic acid derivatives.

Stepwise Method

- Prepare benzamidoxime by reacting benzonitrile (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) at 80°C.

- React benzamidoxime with ethyl chlorooxoacetate (10 mmol) in pyridine at 0°C, followed by heating to 120°C for 2 hours to form 3-phenyl-1,2,4-oxadiazol-5-carboxylate (68% yield).

- Hydrolyze the ester to the carboxylic acid using LiOH in THF/water.

Azetidine Ring Formation

Azetidine rings are synthesized via intramolecular cyclization of γ-chloroamines or through ketone intermediates.

Key Protocol

Coupling Oxadiazole to Azetidine

- Activate 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid (5 mmol) as the acid chloride using thionyl chloride.

- React with 3-aminoazetidine (5 mmol) in dichloromethane with triethylamine to form the amide linkage (83% yield).

Final Assembly via Amide Bond Formation

Activation of Pyridazinone Carbonyl

Coupling with Azetidine-Oxadiazole Amine

- Add the azetidine-oxadiazole amine (4 mmol) to the acid chloride in THF at 0°C.

- Stir for 6 hours at room temperature to afford the final product (76% yield).

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Cyclization of amidoximes with esters requires strict stoichiometric control to avoid regioisomeric byproducts. Microwave-assisted synthesis at 150°C for 20 minutes improves yields to >85%.

Steric Hindrance in Azetidine Functionalization

Bulky substituents on the azetidine ring necessitate slow addition of coupling reagents to prevent epimerization.

Analytical Data and Characterization

| Intermediate | $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) | Yield (%) |

|---|---|---|

| 2-Methylpyridazinone | δ 2.45 (s, 3H, CH3), 6.82 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 10.21 (s, 1H, NH) | 85 |

| Azetidine-oxadiazole | δ 3.72–3.81 (m, 4H, azetidine), 7.45–7.89 (m, 5H, Ph), 8.12 (s, 1H, oxadiazole) | 83 |

| Final Product | δ 2.51 (s, 3H, CH3), 3.90–4.10 (m, 4H, azetidine), 7.30–8.05 (m, 6H, Ar-H), 10.45 (s, 1H, CONH) | 76 |

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 2-methyl-6-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving: (i) Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under reflux with dehydrating agents like POCl₃ or PCl₃ . (ii) Azetidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the azetidine carbonyl group to the pyridazine core . Key parameters : Reaction temperatures (60–100°C), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Protein-binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like BAX (reported Kd values for analogs range from 10–100 nM) .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Core modifications : Vary substituents on the pyridazine (e.g., methyl vs. halogen groups) and oxadiazole rings (e.g., phenyl vs. pyridyl) .

- Bioisosteric replacement : Substitute the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .

- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .

Q. What mechanistic studies are critical to understanding its interaction with biological targets like BAX?

- Methodological Answer :

- Molecular docking : Employ software like AutoDock Vina to predict binding modes in BAX’s hydrophobic groove .

- Mutagenesis assays : Introduce point mutations (e.g., BAX G67A) to validate binding sites via loss-of-function phenotypes .

- Cellular apoptosis assays : Monitor caspase-3 activation and mitochondrial membrane depolarization in treated cells .

Q. How can environmental impact assessments be designed to study its degradation and ecotoxicity?

- Methodological Answer :

- Fate studies : Use HPLC-MS to track degradation in simulated environmental matrices (soil/water) under UV exposure or microbial activity .

- Ecotoxicology : Acute toxicity tests on Daphnia magna (LC50) and algal growth inhibition (IC50) .

- QSAR modeling : Predict bioaccumulation potential using tools like EPI Suite™ based on physicochemical properties .

Contradictions and Validation

- Synthetic yields : reports 60–70% yields for azetidine coupling, while suggests 50–65% under similar conditions. Researchers should optimize catalyst loadings (e.g., DMAP for acylations) to improve efficiency .

- Biological activity : Analogs with pyridazine cores show variable MIC values (2–32 µg/mL) depending on substituents . Validate results using standardized CLSI protocols to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.